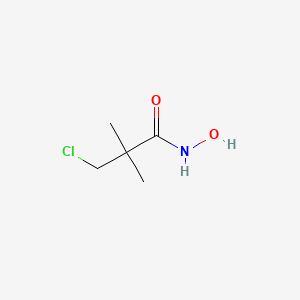












|
REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][OH:7].C(OC(S)=S)C.[K].[OH-].[Na+].[Cl:17][CH2:18][C:19]([CH3:24])([CH3:23])[C:20](Cl)=[O:21]>O>[Cl:17][CH2:18][C:19]([CH3:24])([CH3:23])[C:20]([NH:6][OH:7])=[O:21] |f:0.1,4.5,^1:13|
|


|
Name
|
resin
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
264 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=S)S
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
286 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C(=O)Cl)(C)C
|
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
a thermometer, stirring paddle, pH probes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The addition of base to the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining a pH of 7.2
|
|
Type
|
ADDITION
|
|
Details
|
by simultaneous addition of base
|
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filter cake dried
|
|
Type
|
FILTRATION
|
|
Details
|
The dried filter cake
|
|
Type
|
DISSOLUTION
|
|
Details
|
An aliquot of the filter cake was dissolved in a mixture of DMF and toluene
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC(C(=O)NO)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |